5-Hydroxy-2-mercapto-3H-pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

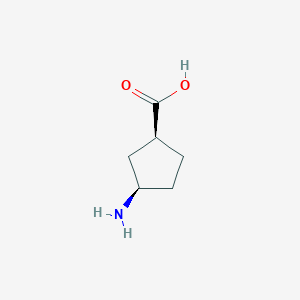

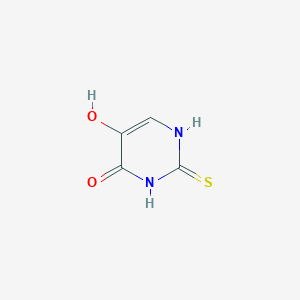

5-Hydroxy-2-mercapto-3H-pyrimidin-4-one, also known as 5-hydroxy-4-thioxo-2-imidazolidinone or thio-uracil, is a sulfur-containing heterocyclic compound. This compound is a derivative of uracil and contains a thiol group (-SH) at the 2-position and a hydroxyl group (-OH) at the 5-position. The compound has attracted attention due to its potential applications in various fields such as drug discovery, material science, and analytical chemistry.

Mechanism Of Action

The mechanism of action of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one is not fully understood. However, studies have suggested that the compound may exert its biological activity by binding to metal ions and forming stable complexes. The formation of these complexes may lead to the inhibition of enzymes or the disruption of cellular processes, resulting in the observed biological effects.

Biochemical And Physiological Effects

Studies have shown that 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound exhibits antimicrobial activity against a range of bacterial and fungal strains. The compound has also been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV). In addition, the compound has been shown to exhibit anticancer activity against various cancer cell lines.

Advantages And Limitations For Lab Experiments

5-Hydroxy-2-mercapto-3H-pyrimidin-4-one possesses several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using simple and cost-effective methods. The compound is also stable and can be stored for extended periods without degradation. However, the compound is highly reactive and can form complexes with metal ions, which may interfere with experimental results.

Future Directions

Future research on 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one could focus on several areas. In drug discovery, the compound could be further investigated for its potential use as a chelating agent in metal ion coordination chemistry. The compound could also be evaluated for its potential use as a therapeutic agent for the treatment of microbial infections and cancer. In addition, the compound could be studied for its potential use in material science and analytical chemistry applications, such as the detection and quantification of metal ions in environmental samples.

Synthesis Methods

The synthesis of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one can be achieved through various methods. One of the most common methods involves the reaction between 2-thiouracil and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate product, which is subsequently converted to the final product by acidification and filtration.

Scientific Research Applications

5-Hydroxy-2-mercapto-3H-pyrimidin-4-one has been extensively studied for its potential applications in various scientific fields. In drug discovery, the compound has been shown to exhibit antimicrobial, antiviral, and anticancer activities. The compound has also been investigated for its potential use as a chelating agent in metal ion coordination chemistry.

properties

CAS RN |

126365-49-9 |

|---|---|

Product Name |

5-Hydroxy-2-mercapto-3H-pyrimidin-4-one |

Molecular Formula |

C4H4N2O2S |

Molecular Weight |

144.15 g/mol |

IUPAC Name |

5-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C4H4N2O2S/c7-2-1-5-4(9)6-3(2)8/h1,7H,(H2,5,6,8,9) |

InChI Key |

WRROYQPJEAZQFA-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)NC(=S)N1)O |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)O |

synonyms |

4(1H)-Pyrimidinone, 2,3-dihydro-5-hydroxy-2-thioxo- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)